
An In-depth Technical Guide to 2-
Fluorophenoxyacetonitrile: Chemical Properties

and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

Cat. No.: B155229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of its chemical properties, structural features, and key data for researchers. While

experimental data for this specific compound is not widely available in public literature, this

guide consolidates known information and provides context based on related compounds. This

document is intended to serve as a foundational resource for scientists engaged in the

synthesis, characterization, and application of 2-Fluorophenoxyacetonitrile.

Chemical Identity and Physical Properties
2-Fluorophenoxyacetonitrile is an organic compound featuring a fluorophenoxy group

attached to an acetonitrile moiety. The fluorine atom is positioned at the ortho position of the

phenyl ring.

Table 1: Chemical Identifiers and Physical Properties of 2-Fluorophenoxyacetonitrile
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Property Value Source

IUPAC Name
2-(2-

Fluorophenoxy)acetonitrile
N/A

CAS Number 137988-23-9 N/A

Molecular Formula C₈H₆FNO N/A

Molecular Weight 151.14 g/mol N/A

Purity ≥ 96% [1]

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility Not available

Chemical Structure
The chemical structure of 2-Fluorophenoxyacetonitrile is characterized by a benzene ring

substituted with a fluorine atom and an O-linked acetonitrile group.

Table 2: Structural Information for 2-Fluorophenoxyacetonitrile

Representation Value

SMILES FC1=CC=CC=C1OCC#N

InChI
InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)10-5-6-

11/h1-4H,5H2

Structural Diagram:
Caption: 2D structure of 2-Fluorophenoxyacetonitrile.

Spectroscopic Data (Predicted and Comparative)
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Direct experimental spectroscopic data for 2-Fluorophenoxyacetonitrile is not readily

available in the public domain. The following information is based on predictions and data from

structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-Fluorophenoxyacetonitrile is expected to show signals

corresponding to the aromatic protons and the methylene protons. The aromatic region (around

7.0-7.5 ppm) will likely display complex multiplets due to coupling with the fluorine atom and

adjacent protons. The methylene protons adjacent to the oxygen and cyano group are

expected to appear as a singlet further downfield.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile

carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic

carbons will show signals in the aromatic region, with the carbon attached to the fluorine

showing a characteristic coupling constant.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following

functional groups:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric)

and 1020-1075 cm⁻¹ (symmetric).

C-F stretch (aromatic): A strong band in the region of 1100-1400 cm⁻¹.

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
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The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151.14.

Fragmentation patterns would likely involve the loss of the cyano group (-CN), the

cyanomethoxy group (-OCH₂CN), and potentially cleavage of the phenyl ring.

Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 2-
Fluorophenoxyacetonitrile is not available in the searched literature. However, a general and

plausible synthetic route would involve the Williamson ether synthesis.

Proposed Synthetic Pathway:

2-Fluorophenol

Williamson Ether Synthesis

Chloroacetonitrile

Base (e.g., K2CO3)

Solvent (e.g., Acetone)

2-Fluorophenoxyacetonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b155229#2-
fluorophenoxyacetonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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